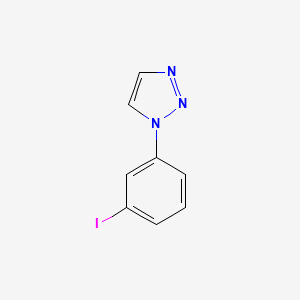

1-(3-iodophenyl)-1H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Iodophenyl)-1H-1,2,3-triazole is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a triazole ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-1H-1,2,3-triazole can be synthesized through several methods, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves the reaction of 3-iodophenyl azide with an alkyne in the presence of a copper catalyst. The reaction typically occurs under mild conditions and yields the desired triazole compound.

Palladium-Catalyzed Cross-Coupling Reactions: Another approach involves the use of palladium catalysts to couple 3-iodophenyl halides with triazole precursors. This method is advantageous due to its high efficiency and selectivity.

Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

化学反応の分析

Suzuki-Miyaura Coupling

The iodine atom serves as a leaving group in palladium-catalyzed cross-couplings. For example:

This reaction installs aryl groups at the iodine position, enabling access to extended π-systems for materials science applications .

Copper-Mediated Ullmann Coupling

The iodine substituent participates in C–N bond formation with amines:

-

Reaction with 4-nitrothiophenol using CuI/K₂CO₃ in DMF at 80°C yields thioether-linked triazoles (e.g., 1d in ) with 82% efficiency.

Nucleophilic Substitution

The iodine atom undergoes nucleophilic aromatic substitution (SNAr) under mild conditions:

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 60°C, 6 h | 1-(3-Methoxyphenyl)-1H-triazole | 93 | |

| Piperidine | EtOH, reflux, 12 h | 1-(3-Piperidinophenyl)-1H-triazole | 78 |

Cycloaddition and Functionalization

The triazole core participates in Huisgen 1,3-dipolar cycloadditions, though the iodine substituent remains inert in these reactions. Post-functionalization via decarboxylative alkynylation (using 2-ynoic acids) enables the synthesis of 5-alkynyltriazoles under CuI/NaNH₂ catalysis .

Stability and Reactivity Trends

科学的研究の応用

Antiviral Activity

1-(3-Iodophenyl)-1H-1,2,3-triazole derivatives have been explored for their antiviral properties. For instance, modifications of triazole compounds have shown potential as HIV-1 inhibitors. A study identified several potent inhibitors derived from triazole scaffolds that effectively reduced viral infectivity by enhancing the degradation of viral proteins . The structure-activity relationship (SAR) studies indicated that specific substitutions on the triazole ring could significantly enhance antiviral efficacy.

Anticancer Properties

The compound has been investigated for its anticancer activity. Research indicates that 1,2,3-triazole derivatives can induce apoptosis in various cancer cell lines. For example, a series of triazole-containing compounds demonstrated cytotoxic effects against lung cancer cell lines with IC50 values ranging from 0.28 to 6.30 μM . The mechanism involves cell cycle arrest and induction of apoptosis, highlighting the potential of these compounds in cancer therapy.

Antimicrobial Activity

Triazole derivatives have also been recognized for their antimicrobial properties. A study reported that coumarin-triazole hybrids exhibited significant antimicrobial activity against Aspergillus niger, with an IC50 value indicating effective inhibition . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

Fungicides

The triazole moiety is commonly used in agricultural chemistry as fungicides. Compounds containing the 1H-1,2,3-triazole structure have been synthesized and evaluated for their fungicidal activities against various plant pathogens. The introduction of halogen atoms like iodine has been shown to enhance fungicidal properties .

Structural Modifications and Synthesis

The synthesis of this compound typically involves "Click" chemistry techniques which allow for efficient coupling reactions between azides and alkynes under mild conditions . This method not only simplifies the synthesis but also enables the incorporation of various functional groups to tailor the biological activity of the resulting compounds.

Case Study: Antiviral Triazoles

A notable study focused on the design and synthesis of a series of 1-(3-iodophenyl)-triazoles as potential HIV-1 inhibitors. The research highlighted how specific modifications to the triazole ring could lead to significant improvements in antiviral activity (IC50 values as low as 0.01 μM) . These findings underscore the importance of structural diversity in enhancing therapeutic efficacy.

Case Study: Anticancer Agents

Another study evaluated a library of triazole derivatives for their anticancer potential against various human cancer cell lines. The results showed that certain derivatives exhibited remarkable cytotoxicity with selectivity indices indicating low toxicity to normal cells while effectively targeting cancer cells . This reinforces the viability of this compound as a lead compound in anticancer drug development.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-(3-iodophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

類似化合物との比較

1-(3-Iodophenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

1-(4-Iodophenyl)-1H-1,2,3-triazole: Similar structure but with the iodine atom at a different position on the phenyl ring.

1-(3-Bromophenyl)-1H-1,2,3-triazole: Contains a bromine atom instead of iodine, leading to different reactivity and properties.

1-(3-Chlorophenyl)-1H-1,2,3-triazole: Contains a chlorine atom, offering different chemical behavior.

Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

生物活性

1-(3-Iodophenyl)-1H-1,2,3-triazole is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. The unique structural features of triazoles allow them to interact with various biological targets, making them promising candidates for therapeutic applications. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Research indicates that various 1,2,3-triazole derivatives exhibit potent anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that triazole derivatives can inhibit cell growth across multiple cancer cell lines. Specific derivatives have demonstrated IC50 values ranging from 0.43 µM to over 70 µM against different cancer types such as HCT116 and MCF-7 . For example, a derivative with an IC50 of 1.02-74.28 µM was effective across six cancer cell lines .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and the inhibition of cell migration and proliferation. Triazole compounds can enhance reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Antimicrobial Activity

Triazole derivatives also exhibit significant antimicrobial properties:

- Inhibition Studies : Compounds derived from this compound have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus with notable minimum inhibitory concentrations (MICs) .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been explored through various studies:

- COX Inhibition : Some compounds have demonstrated strong inhibition of cyclooxygenase enzymes (COX), indicating their potential as anti-inflammatory agents. For instance, derivatives showed COX-2 index values as low as 0.046 .

Synthesis Methods

The synthesis of this compound typically involves click chemistry techniques which facilitate the formation of the triazole ring through the reaction between azides and alkynes under copper(I) catalysis . Recent advancements have also introduced chelator-accelerated methods that enhance yield and efficiency in synthesizing iodinated triazoles .

Study on Anticancer Activity

A study conducted by Wei et al. synthesized a series of this compound derivatives and evaluated their anticancer activity against HCT116 cells. One compound exhibited an IC50 value of 5.19 µM and demonstrated selective toxicity towards cancer cells while sparing normal cells . The mechanism involved increased ROS levels leading to apoptosis.

Study on Antimicrobial Efficacy

Another relevant study focused on the antimicrobial efficacy of triazole derivatives against pathogenic bacteria. The compounds were tested for their ability to inhibit bacterial growth with some achieving MIC values lower than standard antibiotics . This highlights the potential for developing new antimicrobial agents based on triazole scaffolds.

Data Summary

| Activity Type | Compound Example | IC50 Value (µM) | Target Cell Line/Bacteria |

|---|---|---|---|

| Anticancer | Triazole derivative (16) | 0.43 - 74.28 | Various cancer cell lines |

| Antimicrobial | Triazole derivative (9) | <10 | E. coli, S. aureus |

| Anti-inflammatory | Triazole derivative (24) | COX-2 Index: 0.046 | In vitro assays |

特性

IUPAC Name |

1-(3-iodophenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGOIJDJRMQQPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。